molecular formula C20H18ClN3O6S2 B11414849 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B11414849
M. Wt: 496.0 g/mol
InChI Key: OHKVXYJOOWROIU-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-containing dihydropyrimidinone derivative featuring a 3-chloro-4-methoxyphenyl sulfonyl group and a 4-methoxyphenyl acetamide moiety. The dihydropyrimidinone core may contribute to hydrogen bonding and π-π stacking interactions, influencing solubility and target binding .

Properties

Molecular Formula

C20H18ClN3O6S2

Molecular Weight

496.0 g/mol

IUPAC Name

2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C20H18ClN3O6S2/c1-29-13-5-3-12(4-6-13)23-18(25)11-31-20-22-10-17(19(26)24-20)32(27,28)14-7-8-16(30-2)15(21)9-14/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)

InChI Key

OHKVXYJOOWROIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrimidine derivative in the presence of a base such as triethylamine.

    Attachment of the Methoxyphenyl Groups: The methoxyphenyl groups are attached through nucleophilic substitution reactions, where the methoxyphenyl derivatives react with the intermediate compounds.

    Final Assembly: The final compound is assembled by coupling the sulfonylated pyrimidine with the methoxyphenyl acetamide under appropriate conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its sulfonyl and methoxyphenyl groups. It could be studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies.

Medicine

In medicine, the compound’s structure suggests potential applications as a pharmaceutical agent. It could be investigated for its efficacy in treating diseases where sulfonyl-containing compounds have shown activity, such as certain cancers or inflammatory conditions.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide exerts its effects would depend on its specific application. Generally, the sulfonyl group can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl groups may enhance binding affinity through hydrophobic interactions or hydrogen bonding.

Comparison with Similar Compounds

Cyclohexenyl-Substituted Analogue

A closely related compound, 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide (), replaces the 4-methoxyphenyl group with a cyclohexenyl ethyl chain. Key differences include:

  • Metabolic Stability : The 4-methoxyphenyl group in the target compound may undergo slower oxidative metabolism compared to the cyclohexenyl moiety, which is prone to epoxidation .

Diazonium Salt-Coupled Sulfonamides

Compounds like 2-cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) () share a sulfonamide group and methoxyphenyl substituent but differ in their core structure (cyanoacetamide vs. dihydropyrimidinone).

  • Electronic Effects: The dihydropyrimidinone core in the target compound provides a rigid, planar structure, favoring interactions with aromatic enzyme pockets.
  • Synthetic Accessibility: Diazonium coupling () offers high yields (>90%) but may introduce impurities compared to stepwise dihydropyrimidinone synthesis .

Anticancer Acetamide Derivatives

N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide () exhibits IC50 values of 4.6 μM (PANC-1) and 2.2 μM (HepG2). Structural contrasts include:

  • Heterocyclic Core: The oxadiazole-thiol group in vs. dihydropyrimidinone in the target compound.
  • Bioactivity: The dihydropyrimidinone’s hydrogen-bonding capacity may improve target specificity compared to oxadiazole’s metabolic instability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Cyclohexenyl Analogue () Anticancer Derivative ()
Molecular Weight ~550 g/mol ~570 g/mol ~600 g/mol
logP (Predicted) 3.2 (moderate lipophilicity) 4.1 (high lipophilicity) 2.8 (moderate lipophilicity)
Hydrogen Bond Acceptors 8 7 10
Synthetic Yield Not reported Not reported 80–95%

Biological Activity

The compound 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its molecular formula is C20H18ClN3O5S2C_{20}H_{18}ClN_{3}O_{5}S_{2}, and it exhibits a diverse range of biological activities due to its unique structural features, including a sulfonyl group, a pyrimidinone ring, and an acetamide moiety.

Structural Features and Synthesis

The synthesis of this compound involves multiple steps, typically starting from simpler precursors that undergo various chemical transformations to introduce the desired functional groups. The presence of the sulfonyl and sulfanyl groups is particularly noteworthy as they are known to enhance the compound's bioactivity by enabling covalent interactions with biological targets.

Anticancer Potential

Research indicates that compounds with similar structural motifs have shown promising results in inhibiting cancer-related pathways. The sulfonyl group can form covalent bonds with target proteins, potentially modulating their activity and leading to reduced cancer cell proliferation. For instance, studies on related compounds have demonstrated their ability to inhibit key enzymes involved in tumor growth and metastasis .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease. These activities are crucial for therapeutic applications in treating conditions such as Alzheimer's disease and urinary tract infections .

Enzyme Inhibition Activity
AcetylcholinesteraseModerate to strong inhibition
UreaseStrong inhibition

Antibacterial Activity

The antibacterial properties of structurally similar compounds have been documented, with some exhibiting moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. This suggests that the target compound may also possess antibacterial properties, though specific studies on this molecule are still needed .

The biological activity of this compound is likely mediated through several mechanisms:

  • Covalent Bond Formation : The reactive sulfonyl group can form covalent bonds with nucleophilic sites on target proteins, altering their function.
  • Enzyme Inhibition : By binding to active sites of enzymes like AChE and urease, the compound can effectively inhibit their activity.
  • Modulation of Cell Signaling Pathways : The compound may interfere with signaling pathways critical for cell proliferation and survival.

Case Studies

Several studies have explored compounds structurally related to this compound:

  • Study on Pyrimidine Derivatives : A series of pyrimidine derivatives were synthesized and evaluated for anticancer activity. Some derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
  • Antimicrobial Screening : In a screening study, several related compounds were tested against bacterial strains. Compounds demonstrated varying degrees of antibacterial activity, suggesting a potential application for treating infections .

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